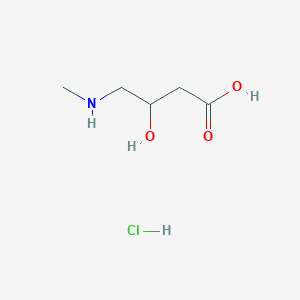

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride: is a chemical compound with the molecular formula C5H12ClNO3. It is a derivative of butanoic acid, featuring a hydroxyl group at the third position and a methylamino group at the fourth position. This compound is often used in peptide synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as butanoic acid derivatives.

Amination: The methylamino group is introduced at the fourth position through amination reactions, which may involve the use of methylamine and suitable catalysts.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the synthesized compound with hydrochloric acid.

Industrial Production Methods: In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:

Batch or Continuous Processing: Depending on the scale, the synthesis can be performed in batch or continuous reactors.

Purification: The crude product is purified using techniques such as crystallization, filtration, and drying to obtain the final product with high purity.

Quality Control: Stringent quality control measures are implemented to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: The hydroxyl group in 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The methylamino group can participate in substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions:

Oxidation Reagents: Hydrogen peroxide, osmium tetroxide, and potassium permanganate.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Alcohols, amines.

Substitution Products: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Chemistry:

- Used as a building block in peptide synthesis.

- Employed in the synthesis of complex organic molecules.

Biology:

- Investigated for its potential role in metabolic pathways.

- Studied for its interactions with biological macromolecules.

Medicine:

- Explored for its potential therapeutic applications.

- Used in the development of pharmaceutical intermediates.

Industry:

- Utilized in the production of fine chemicals.

- Applied in the synthesis of specialty chemicals for various industrial applications.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl and methylamino groups play crucial roles in its reactivity and interactions. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical properties.

Comparaison Avec Des Composés Similaires

4-(Dimethylamino)butanoic acid hydrochloride: Similar structure but with a dimethylamino group instead of a methylamino group.

3-Hydroxybutanoic acid: Lacks the methylamino group, making it less reactive in certain reactions.

4-Aminobutanoic acid hydrochloride: Contains an amino group instead of a methylamino group.

Uniqueness:

- The presence of both hydroxyl and methylamino groups in 3-Hydroxy-4-(methylamino)butanoic acid hydrochloride makes it a versatile compound with unique reactivity and applications.

- Its ability to participate in various chemical reactions and form stable derivatives sets it apart from similar compounds.

Activité Biologique

3-Hydroxy-4-(methylamino)butanoic acid hydrochloride, commonly referred to as a derivative of amino acids, has garnered attention for its potential biological activities. This compound is structurally related to neurotransmitter pathways and has implications in various therapeutic areas, particularly in neurology and pain management.

The biological activity of this compound primarily involves modulation of neurotransmitter systems. Specifically, it is believed to influence the GABA (gamma-aminobutyric acid) transporters, which play a crucial role in inhibitory neurotransmission. By inhibiting GABA uptake, this compound may enhance GABAergic signaling, potentially leading to analgesic effects.

Research Findings

Several studies have explored the biological activity of this compound:

- In Vivo Studies : Research indicates that compounds similar to this compound exhibit antinociceptive properties in rodent models of neuropathic pain. For instance, a study demonstrated that specific derivatives showed significant reductions in pain responses without causing motor deficits, suggesting a favorable safety profile for potential therapeutic use .

- In Vitro Evaluations : In vitro assays have shown that derivatives can effectively inhibit GABA uptake across various mouse GAT (GABA transporter) subtypes. The inhibitory potency was quantified using radiolabeled GABA uptake assays, revealing significant activity against mGAT1 and mGAT2 .

Case Study 1: Antinociceptive Activity

In a controlled study involving neuropathic pain models induced by chemotherapy agents, compounds derived from this compound demonstrated significant antiallodynic and antihyperalgesic activities. The results indicated that these compounds could reduce pain sensitivity without impairing motor function, which is a critical consideration in developing analgesics .

Case Study 2: Neurotransmitter Modulation

A series of experiments assessed the effects of this compound on GABA transporters using human embryonic kidney cells expressing mouse GATs. The results indicated that certain analogs could reduce GABA uptake by more than 50% at concentrations as low as 100 µM, highlighting their potential as therapeutic agents for conditions characterized by impaired GABAergic signaling .

Table 1: Inhibitory Potencies of Compounds Derived from this compound

| Compound | mGAT1 pIC50 | mGAT2 pIC50 | mGAT3 pIC50 | mGAT4 pIC50 |

|---|---|---|---|---|

| Compound A | 8.27 ± 0.03 | 4.31 ± 0.02 | 4.35 ± 0.04 | 4.07 ± 0.05 |

| Compound B | 8.29 ± 0.02 | 5.31 ± 0.04 | 5.24 ± 0.05 | Not Determined |

| Compound C | Not Determined | Not Determined | Not Determined | 5.36 ± 0.05 |

Data represents mean values from three independent experiments with standard error of the mean (SEM) .

Propriétés

IUPAC Name |

3-hydroxy-4-(methylamino)butanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-6-3-4(7)2-5(8)9;/h4,6-7H,2-3H2,1H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPVBIQKNKAQCOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CC(=O)O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.